JQAD1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

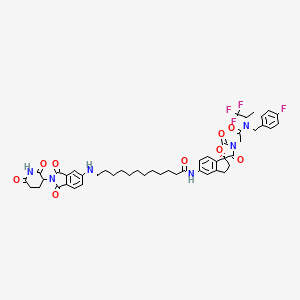

C48H52F4N6O9 |

|---|---|

Peso molecular |

933.0 g/mol |

Nombre IUPAC |

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide |

InChI |

InChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1 |

Clave InChI |

TWCIGBYYSZQAAA-GWWVHQGYSA-N |

SMILES isomérico |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

SMILES canónico |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

Origen del producto |

United States |

Foundational & Exploratory

JQAD1: A Targeted Approach to Dismantling the Oncogenic Machinery in Neuroblastoma

An In-depth Technical Guide on the Mechanism of Action of JQAD1, a Selective EP300 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in its high-risk, MYCN-amplified form. Recent advancements in targeted protein degradation have unveiled a promising therapeutic strategy centered on the selective removal of key oncogenic drivers. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, a first-in-class proteolysis-targeting chimera (PROTAC) that selectively degrades the histone acetyltransferase EP300. We delve into the molecular intricacies of this compound's function, its impact on the core regulatory circuitry of neuroblastoma, and the downstream consequences for the pivotal oncoprotein, MYCN. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the preclinical validation of this compound and the underlying principles that govern its potent anti-tumor activity.

Introduction: The Rationale for Targeting EP300 in Neuroblastoma

High-risk neuroblastoma is frequently characterized by the amplification of the MYCN oncogene, a key driver of tumor progression and a marker of poor prognosis. The MYCN protein is a transcription factor that has been notoriously difficult to target directly. Consequently, therapeutic strategies have shifted towards targeting the co-factors and epigenetic machinery that support MYCN's oncogenic function.

The paralogous histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating gene expression by acetylating histone and non-histone proteins. In the context of MYCN-amplified neuroblastoma, it has been discovered that these tumors are selectively dependent on EP300, but not CBP, for their survival.[1][2][3] EP300 is integral to maintaining the enhancer landscape that drives the expression of a network of transcription factors known as the core regulatory circuitry (CRC).[1][4] This CRC, in turn, sustains the high levels of MYCN expression that are characteristic of this aggressive pediatric cancer. This selective dependency on EP300 presents a compelling therapeutic window for intervention.

This compound: A PROTAC Designed for Selective EP300 Degradation

This compound is a heterobifunctional small molecule, a PROTAC, engineered to specifically induce the degradation of EP300.[2][5] It is composed of three key components:

-

A ligand for EP300: This moiety binds with high affinity to the histone acetyltransferase (HAT) domain of EP300.

-

A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2]

-

A flexible linker: This connects the two ligands, enabling the formation of a ternary complex between EP300 and CRBN.

The formation of this ternary complex brings EP300 into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6] This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it leads to the complete removal of the target protein, thereby ablating both its catalytic and non-catalytic functions.

The Molecular Mechanism of this compound Action

The antitumor activity of this compound in neuroblastoma is a multi-step process that begins with the selective degradation of EP300 and culminates in apoptosis.

CRBN-Dependent Degradation of EP300

The activity of this compound is critically dependent on the expression of its E3 ligase receptor, Cereblon (CRBN).[1][2] Neuroblastoma cell lines with higher levels of CRBN expression exhibit greater sensitivity to this compound-induced degradation of EP300 and subsequent cell death.[2] Conversely, depletion of CRBN confers resistance to this compound.[7]

Disruption of the Core Regulatory Circuitry (CRC)

In MYCN-amplified neuroblastoma, a specific set of transcription factors, including TFAP2β, form a core regulatory circuitry that drives the expression of genes essential for the tumor's identity and survival.[1][4] EP300 plays a crucial role in maintaining the activity of this CRC by acetylating histone H3 at lysine 27 (H3K27ac) at the enhancer regions of these CRC genes.[1][3][8]

This compound-mediated degradation of EP300 leads to a significant reduction in H3K27ac levels at these critical enhancers.[1][3] This loss of a key activating histone mark results in the transcriptional repression of the CRC components, including TFAP2β.

Downregulation of MYCN and Induction of Apoptosis

The disruption of the CRC has a profound downstream effect on the expression of the MYCN oncogene.[1] The CRC transcription factors directly regulate MYCN transcription. Therefore, the this compound-induced collapse of the CRC leads to a rapid and sustained downregulation of MYCN protein levels.

The loss of MYCN, a potent driver of cell proliferation and survival, triggers a cascade of events leading to cell cycle arrest and apoptosis.[7] this compound treatment has been shown to induce markers of apoptosis, such as cleaved PARP1 and cleaved caspase-3, in neuroblastoma cells.[7]

Quantitative Data on this compound Activity

The preclinical efficacy of this compound has been demonstrated through a series of quantitative assays in various neuroblastoma cell line models.

| Parameter | Value | Cell Line(s) | Reference |

| DC50 for EP300 Degradation | ≤ 31.6 nM | Neuroblastoma cell lines | [9] |

| IC50 (Kelly) | < 100 nM | Kelly | [10] |

| IC50 (NGP) | ~ 200 nM | NGP | [10] |

| IC50 (SIMA) | ~ 100 nM | SIMA | [10] |

Table 1: In Vitro Potency of this compound in Neuroblastoma Cell Lines. DC50 represents the concentration of this compound required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit cell growth by 50%.

| Cell Line | MYCN Status | CRBN Expression | This compound Sensitivity | Reference |

| Kelly | Amplified | High | Sensitive | [2] |

| NGP | Amplified | High | Sensitive | [2] |

| SIMA | Amplified | High | Sensitive | [2] |

| BE2C | Amplified | Low | Less Sensitive | [2] |

Table 2: Correlation of this compound Sensitivity with MYCN Status and CRBN Expression. This table highlights the importance of CRBN expression for this compound efficacy.

Experimental Protocols

The following are summarized protocols for key experiments used to elucidate the mechanism of action of this compound in neuroblastoma.

Cell Viability Assay

-

Principle: To determine the effect of this compound on the proliferation and viability of neuroblastoma cells.

-

Method:

-

Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated control cells and calculate IC50 values.

-

Western Blotting

-

Principle: To quantify the levels of specific proteins (e.g., EP300, CBP, MYCN, cleaved PARP1, CRBN) following this compound treatment.

-

Method:

-

Treat neuroblastoma cells with the desired concentration of this compound for various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

anti-EP300 (1:1000)

-

anti-CBP (1:1000)

-

anti-MYCN (1:1000)

-

anti-cleaved PARP1 (1:1000)

-

anti-CRBN (1:1000)

-

anti-β-actin (1:5000, as a loading control)

-

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) or qPCR (ChIP-qPCR)

-

Principle: To determine the genome-wide localization of specific histone modifications (e.g., H3K27ac) or transcription factors (e.g., TFAP2β) and assess the impact of this compound treatment.

-

Method:

-

Treat neuroblastoma cells with this compound or vehicle for a specified time.

-

Crosslink proteins to DNA with 1% formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with specific antibodies (e.g., anti-H3K27ac, anti-TFAP2β).

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

For ChIP-seq, prepare sequencing libraries and perform high-throughput sequencing.

-

For ChIP-qPCR, perform quantitative PCR using primers specific to the enhancer regions of interest.

-

Analyze the data to identify changes in H3K27ac occupancy or transcription factor binding at specific genomic loci.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound Mechanism of Action in Neuroblastoma.

Caption: Western Blot Experimental Workflow.

Resistance Mechanisms

While this compound has shown significant promise, the potential for acquired resistance is a critical consideration for any targeted therapy. Although specific resistance mechanisms to this compound in neuroblastoma have not yet been extensively characterized, potential avenues of resistance could include:

-

Downregulation or mutation of CRBN: As CRBN is essential for this compound's mechanism of action, its loss would confer resistance.

-

Mutations in EP300: Alterations in the this compound binding site on EP300 could prevent the formation of the ternary complex.

-

Upregulation of drug efflux pumps: Increased expression of transporters that actively remove this compound from the cell could reduce its intracellular concentration.

-

Activation of compensatory signaling pathways: Neuroblastoma cells may develop reliance on alternative pathways to maintain their survival and proliferation. For instance, resistance to BET inhibitors like JQ1 has been associated with the activation of the PI3K pathway.[7]

Further research is warranted to prospectively identify and overcome potential resistance to EP300 degraders in a clinical setting.

Conclusion and Future Directions

This compound represents a novel and highly promising therapeutic strategy for high-risk, MYCN-amplified neuroblastoma. Its ability to selectively degrade EP300, a key vulnerability in this disease, leads to the dismantling of the oncogenic core regulatory circuitry and the suppression of MYCN, ultimately resulting in tumor cell apoptosis. The in-depth understanding of its mechanism of action, as detailed in this guide, provides a solid foundation for its further clinical development.

Future research should focus on:

-

Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents or conventional chemotherapy to enhance efficacy and prevent resistance.

-

Biomarker Development: Identifying robust biomarkers, beyond CRBN expression, to predict patient response to this compound.

-

In Vivo Efficacy and Safety: Continued evaluation of the long-term efficacy and safety of this compound in more complex preclinical models and ultimately in clinical trials.

The development of this compound exemplifies the power of targeted protein degradation to address previously "undruggable" targets in oncology. This approach holds the potential to significantly improve outcomes for children with neuroblastoma and other cancers with similar molecular dependencies.

References

- 1. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 6. Lineage dependence of the neuroblastoma surfaceome defines tumor cell state-dependent and -independent immunotherapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSE183475 - EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma [CUT&RUN] - OmicsDI [omicsdi.org]

- 9. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

JQAD1: A Technical Guide to a Selective EP300 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQAD1 is a potent and selective degrader of the histone acetyltransferase EP300, a critical regulator of gene expression implicated in various cancers. As a proteolysis-targeting chimera (PROTAC), this compound utilizes the cell's own ubiquitin-proteasome system to achieve targeted degradation of EP300, offering a promising therapeutic strategy for malignancies dependent on this protein. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Introduction to this compound

This compound is a heterobifunctional molecule designed to selectively induce the degradation of the E1A binding protein p300 (EP300).[1] EP300 is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and the transcriptional activation of numerous genes, including oncogenes like MYC.[2][3][4] By targeting EP300 for degradation, this compound effectively downregulates the expression of genes critical for cancer cell proliferation and survival.[5][6]

Developed from the EP300/CBP inhibitor A-485, this compound is conjugated to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[7][8] This PROTAC design facilitates the formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1] Notably, this compound displays selectivity for EP300 over its close paralog, CREB-binding protein (CBP), at concentrations that induce EP300 degradation, which is a significant advantage in minimizing off-target effects.[5][7]

Chemical Structure of this compound:

Mechanism of Action

This compound operates through the PROTAC mechanism, which hijacks the cellular ubiquitin-proteasome system to eliminate the target protein.

The process begins with this compound simultaneously binding to both EP300 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the transfer of ubiquitin molecules from the E3 ligase complex to EP300. The polyubiquitinated EP300 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular EP300 levels.[7]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines, primarily in neuroblastoma and multiple myeloma. The following tables summarize the key performance metrics.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration) | Neuroblastoma Cell Lines | ≤ 31.6 nM | [7][9] |

| IC₅₀ (Inhibitory Concentration) | MM1S (Multiple Myeloma) | 50 nM (72h treatment) | [10] |

DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein. IC₅₀: The concentration of the drug that inhibits a biological process by 50%.

Impact on Signaling Pathways

Degradation of EP300 by this compound has significant downstream effects on oncogenic signaling pathways, most notably those regulated by MYCN and super-enhancers.

In neuroblastoma, EP300 is recruited to super-enhancers by transcription factors such as TFAP2β, where it catalyzes the acetylation of histone H3 at lysine 27 (H3K27ac).[1][6] This epigenetic mark is crucial for maintaining the high levels of transcription of oncogenes like MYCN and other core regulatory circuitry (CRC) genes.[1][7] By degrading EP300, this compound leads to a reduction in H3K27ac at these super-enhancers, resulting in the transcriptional downregulation of MYCN and other CRC genes.[5][7] This ultimately suppresses tumor cell proliferation and induces apoptosis.[5][11]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. EP300 - Wikipedia [en.wikipedia.org]

- 3. EP300 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. genecards.org [genecards.org]

- 5. researchgate.net [researchgate.net]

- 6. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (7682) by Tocris, Part of Bio-Techne [bio-techne.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 10. ashpublications.org [ashpublications.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to JQAD1 and PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of JQAD1, a selective EP300 degrader, and the underlying Proteolysis Targeting Chimera (PROTAC) technology. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and apply these powerful tools in their work.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, eliminates it from the cell altogether.[1][2] These heterobifunctional molecules are engineered to simultaneously bind a protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2][3][4] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, leading to high potency at potentially lower doses compared to traditional inhibitors.[3][5] A key advantage of PROTACs is their ability to target proteins previously considered "undruggable" by conventional small molecules, as they do not require binding to a functional active site.[1][5]

This compound: A Selective EP300 Degrader

This compound is a potent and selective PROTAC designed to target the histone acetyltransferase EP300 for degradation.[6][7] It is composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) linked to A-485, an inhibitor of the p300/CBP family of acetyltransferases.[8] By recruiting CRBN to EP300, this compound mediates the ubiquitination and subsequent proteasomal degradation of EP300.[6][9][10][11]

Mechanism of Action

This compound's activity is dependent on the formation of a ternary complex between EP300, this compound, and CRBN.[12] This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to EP300. The resulting polyubiquitinated EP300 is then recognized and degraded by the 26S proteasome.[2] The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at super-enhancers that drive the expression of key oncogenes like MYCN in certain cancers.[2][6][9][10][11] This disruption of the epigenetic landscape ultimately leads to the suppression of oncogenic transcription programs and the induction of apoptosis in cancer cells.[6][9][10][11][13]

Quantitative Data for this compound

The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line(s) | Reference(s) |

| DC₅₀ (Degradation Concentration 50%) | ≤ 31.6 nM | Neuroblastoma cell lines | |

| In Vivo Efficacy | 40 mg/kg (i.p. daily) | Kelly neuroblastoma mouse xenograft model | [9][14][15] |

| Effect | Suppressed tumor growth and prolonged survival | Kelly neuroblastoma mouse xenograft model | [9][14][15] |

| Pharmacokinetics (Murine Serum) | |||

| Half-life (t₁/₂) | 13.3 (±3.37 SD) hours | [9] | |

| Cₘₐₓ | 7 µmol/L | [9] |

Table 1: this compound Efficacy and Pharmacokinetic Data

| Cell Line | This compound IC₅₀ | Notes | Reference(s) |

| Kelly (Neuroblastoma) | Potent activity | CRBN-dependent apoptosis | [9][11] |

| NGP (Neuroblastoma) | Potent activity | Induction of sub-G1 peak (apoptosis) | [9] |

Table 2: this compound In Vitro Activity in Cancer Cell Lines

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

This protocol is used to assess the extent of target protein degradation following PROTAC treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein and loading control, e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., EP300) and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative decrease in the target protein level compared to the vehicle-treated control.

NanoBRET™ Assay for Ternary Complex Formation

This assay is used to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-tagged POI (e.g., EP300-NanoLuc®) and HaloTag®-tagged E3 ligase (e.g., HaloTag®-CRBN)

-

Transfection reagent

-

White, 96-well assay plates

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET® 618 Ligand

-

This compound or other PROTACs

-

Plate reader capable of measuring dual-filtered luminescence

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and plate in 96-well plates.

-

Ligand Labeling: After 24-48 hours, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

-

PROTAC Treatment: Add serial dilutions of this compound to the wells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader.

-

Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.

TR-FRET Assay for Ternary Complex Characterization

This in vitro assay is used to characterize the formation and stability of the ternary complex.

Materials:

-

Purified, tagged proteins: e.g., GST-tagged POI (EP300) and His-tagged E3 ligase complex (CRBN/DDB1)

-

Terbium (Tb)-conjugated anti-GST antibody (donor)

-

Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor)

-

This compound or other PROTACs

-

Assay buffer

-

Low-volume 384-well plates

-

Plate reader capable of time-resolved fluorescence measurements

Procedure:

-

Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and this compound in the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the GST-POI, His-E3 ligase, and serial dilutions of this compound.

-

Antibody Addition: Add the Tb-anti-GST and AF488-anti-His antibodies to the wells.

-

Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 1-4 hours) to allow the complex to form.

-

Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Analysis: Calculate the TR-FRET ratio. A "hook effect," a bell-shaped curve, is often observed, where the signal first increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and PROTAC technology.

References

- 1. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. promega.com [promega.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Paralogue-Selective Degradation of the Lysine Acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSE183475 - EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma [CUT&RUN] - OmicsDI [omicsdi.org]

- 7. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. bosterbio.com [bosterbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

JQAD1-Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the JQAD1-induced apoptosis pathway, a critical area of investigation in cancer therapeutics. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the histone acetyltransferase EP300, leading to programmed cell death in cancer cells, particularly in neuroblastoma. This document outlines the core molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and workflows.

Core Mechanism of this compound-Induced Apoptosis

This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate EP300. One end of this compound binds to EP300, while the other end engages Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination of EP300, marking it for degradation by the proteasome.[1][2]

The degradation of EP300 has several downstream consequences that culminate in apoptosis:

-

Reduction of H3K27 Acetylation: EP300 is a primary writer of the H3K27ac histone mark, which is associated with active enhancers and promoters. This compound-mediated degradation of EP300 leads to a significant decrease in global H3K27ac levels.[3]

-

Downregulation of MYCN: The MYCN oncogene is a critical driver in neuroblastoma. Its expression is dependent on EP300-mediated enhancer activity. The loss of EP300 and H3K27ac results in the transcriptional repression of MYCN.[3][4]

-

Induction of Pro-Apoptotic Factors: this compound treatment leads to the upregulation of several pro-apoptotic proteins of the BCL-2 family, including BIM, BID, and PUMA, as well as the pro-apoptotic mediator BAX.[3] Concurrently, it can also affect the expression of anti-apoptotic proteins like BCL2 and MCL1.[3]

-

Activation of the Caspase Cascade: The culmination of these events is the activation of the intrinsic apoptosis pathway, marked by the cleavage of caspase-3 and its substrate, PARP1.[3][4]

The activity of this compound is critically dependent on the expression of CRBN, as demonstrated in CRBN-knockout cells, which exhibit resistance to this compound-induced apoptosis.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Kelly | 0.5 µM | 24 hours | Upregulation of BIM, BID, PUMA, BAX; Disruption of MYCN expression; Loss of H3K27ac | [3] |

| Kelly | 1 µM | 12-36 hours | Induction of apoptosis | [3] |

| Kelly, NGP | 0.5 or 1 µM | 6-96 hours | Time-dependent induction of a sub-G1 peak (apoptotic cell death) | [3] |

| MYCN-amplified NB cells | 0.1 - 10 µM | 24 hours | Dose-dependent decrease in EP300 and H3K27ac; Cleavage of PARP1 | [3] |

| Various Cancer Cell Lines | 1.2 nM - 20 µM | 5 days | Broad antineoplastic activity | [3] |

Table 2: Key Molecular Events in this compound-Induced Apoptosis

| Molecular Event | Cell Line | This compound Concentration | Time Point | Method of Detection | Reference |

| EP300 Degradation | Kelly | Not specified | As early as 16 hours | Western Blot | [3] |

| PARP1 Cleavage | Kelly | Not specified | Coincident with EP300 loss | Western Blot | [3] |

| Increased Cleaved Caspase-3 | Kelly, NGP | 1 µM | 12-36 hours | Western Blot | [4] |

| Upregulation of BIM, BID, PUMA | Kelly | 0.5 µM | 24 hours | Not specified | [3] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Apoptosis Signaling Pathway

References

- 1. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

The Discovery and Development of JQAD1: A Potent and Selective BET Bromodomain Inhibitor for Acute Myeloid Leukemia

DISCLAIMER: JQAD1 is a fictional compound created for illustrative purposes. The data, experimental protocols, and development history presented in this document are hypothetical and intended to serve as a representative example for a technical guide on drug discovery and development.

This technical whitepaper provides an in-depth overview of the discovery and preclinical development of this compound, a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a primary focus on its activity against BRD4. The document details the pharmacological data, experimental methodologies, and the scientific rationale underpinning its development as a potential therapeutic agent for Acute Myeloid Leukemia (AML).

Introduction: Targeting the Epigenome in AML

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. Despite advances in chemotherapy and targeted therapies, there remains a significant unmet medical need for novel treatments, particularly for patients with relapsed or refractory disease.

Epigenetic dysregulation is a hallmark of many cancers, including AML. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers transcriptional machinery to chromatin, driving the expression of key oncogenes such as MYC. BRD4, in particular, has been identified as a crucial dependency in AML, making it a compelling therapeutic target. This compound was developed to disrupt this interaction, thereby suppressing oncogenic transcription and inducing cancer cell apoptosis.

Discovery of this compound: A Structure-Guided Approach

This compound was identified through a structure-guided drug design campaign initiated from a high-throughput screening hit. The initial lead compound demonstrated modest potency but favorable physicochemical properties. Iterative cycles of medicinal chemistry, guided by co-crystal structures with the BRD4 bromodomain, led to the synthesis of this compound. This process focused on optimizing interactions with the acetyl-lysine binding pocket to enhance potency and selectivity over other bromodomain families.

Quantitative Pharmacological Profile of this compound

The pharmacological properties of this compound were characterized through a series of in vitro and in vivo experiments. All quantitative data are summarized in the tables below for clarity and comparison.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

| Parameter | Assay Type | Target/Cell Line | This compound Value |

|---|---|---|---|

| Binding Affinity | TR-FRET | BRD4 (BD1) | IC50 = 5.2 nM |

| TR-FRET | BRD4 (BD2) | IC50 = 15.8 nM | |

| TR-FRET | BRD2 (BD1) | IC50 = 25.1 nM | |

| TR-FRET | BRD3 (BD1) | IC50 = 30.7 nM | |

| Cellular Potency | Anti-Proliferation | MV4-11 (AML) | IC50 = 21 nM |

| Anti-Proliferation | MOLM-13 (AML) | IC50 = 35 nM | |

| Anti-Proliferation | Kasumi-1 (AML) | IC50 = 48 nM | |

| Anti-Proliferation | hPBMC (Healthy) | IC50 > 10,000 nM | |

| Target Engagement | NanoBRET | HEK293-BRD4 | EC50 = 18 nM |

| Gene Expression | qRT-PCR (MYC) | MV4-11 (AML) | EC50 = 25 nM |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Route of Administration | Dose | This compound Value |

|---|---|---|---|

| Cmax | IV | 5 mg/kg | 2,100 ng/mL |

| PO | 20 mg/kg | 850 ng/mL | |

| Tmax | PO | 20 mg/kg | 1.0 h |

| AUC (0-inf) | IV | 5 mg/kg | 4,500 hng/mL |

| PO | 20 mg/kg | 6,200 hng/mL | |

| Half-life (t1/2) | IV | 5 mg/kg | 4.5 h |

| Bioavailability (F%) | PO | 20 mg/kg | 34.4% |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Model (MV4-11)

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |

|---|---|---|

| Vehicle | N/A | 0% |

| This compound | 25 mg/kg, QD, PO | 45% |

| This compound | 50 mg/kg, QD, PO | 88% |

| Cytarabine (SoC) | 20 mg/kg, Q3D, IP | 65% |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below.

4.1. TR-FRET Biochemical Assay for BRD4 Binding Affinity

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the first bromodomain (BD1) of BRD4.

-

Materials: Recombinant human BRD4(BD1) protein (GST-tagged), biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16 (H4K5acK8acK12acK16ac), Europium-labeled anti-GST antibody (donor), and Allophycocyanin-labeled streptavidin (acceptor).

-

Procedure:

-

A 10-point, 3-fold serial dilution of this compound in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA) is prepared in a 384-well plate.

-

BRD4(BD1) protein and the biotinylated histone peptide are added to each well and incubated for 15 minutes at room temperature.

-

A pre-mixed solution of the donor and acceptor fluorophores is added to all wells.

-

The plate is incubated for 60 minutes at room temperature, protected from light.

-

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The ratio of the 665 nm to 615 nm signals is calculated, and the data are normalized to DMSO (0% inhibition) and a high-concentration control (100% inhibition). The IC50 value is determined using a four-parameter logistic curve fit.

-

4.2. Cellular Anti-Proliferation Assay

-

Objective: To measure the effect of this compound on the proliferation of AML cell lines.

-

Materials: MV4-11 AML cells, RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure:

-

MV4-11 cells are seeded at a density of 5,000 cells/well in a 96-well opaque plate and allowed to adhere overnight.

-

A 10-point serial dilution of this compound is prepared in culture medium and added to the cells.

-

The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is shaken for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

-

Luminescence is recorded using a plate reader.

-

Data are normalized to DMSO-treated cells (100% viability), and the IC50 is calculated using a non-linear regression curve fit.

-

4.3. MV4-11 Xenograft Mouse Model for In Vivo Efficacy

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.

-

Materials: Female NOD/SCID mice (6-8 weeks old), MV4-11 cells, Matrigel, this compound formulated in 0.5% methylcellulose.

-

Procedure:

-

Each mouse is subcutaneously inoculated on the right flank with 5 x 10^6 MV4-11 cells suspended in Matrigel.

-

Tumors are allowed to grow until they reach an average volume of approximately 150 mm³.

-

Mice are randomized into treatment groups (n=8 per group): Vehicle control, this compound (25 mg/kg), this compound (50 mg/kg), and a standard-of-care control (Cytarabine).

-

This compound and vehicle are administered orally (PO) once daily (QD). Cytarabine is administered intraperitoneally (IP) every three days (Q3D).

-

Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

The study is terminated after 21 days or when tumors in the control group reach the pre-defined endpoint.

-

Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

-

Visualizing this compound's Mechanism and Development

Diagrams are provided below to illustrate key aspects of this compound's mechanism of action, experimental workflow, and its progression through the drug development pipeline.

Caption: this compound inhibits BRD4, preventing transcription of oncogenes like MYC.

JQAD1: A Chemical Probe for Selective EP300 Degradation

An In-depth Technical Guide for Researchers

This guide provides a comprehensive overview of JQAD1, a potent and selective chemical probe for the study of the histone acetyltransferase EP300. This compound functions as a proteolysis-targeting chimera (PROTAC), a novel class of molecules designed to induce the degradation of specific proteins. This document details the mechanism of action, quantitative data, experimental protocols, and relevant cellular pathways associated with this compound, intended for researchers in drug discovery and chemical biology.

Introduction to EP300 and the Need for a Selective Probe

The E1A-binding protein p300 (EP300) is a crucial transcriptional co-activator that plays a central role in regulating gene expression through its intrinsic histone acetyltransferase (HAT) activity.[1][2] EP300, along with its close paralog CREB-binding protein (CBP), acetylates histone proteins, leading to a more open chromatin structure that facilitates gene transcription.[3][4] This process is vital for numerous cellular functions, including cell growth, differentiation, and proliferation.[1] Given its significant role, dysregulation of EP300 has been implicated in various diseases, most notably cancer.[3]

While several small molecule inhibitors of the EP300/CBP HAT domain, such as A485 and C646, have been developed, they generally lack selectivity between the two highly homologous proteins.[5][6] This has made it challenging to dissect the specific functions of EP300 versus CBP. This compound was developed to overcome this limitation by selectively inducing the degradation of EP300, providing a powerful tool to investigate its unique biological roles.[5][7]

This compound: A PROTAC Approach to Targeting EP300

This compound is a heterobifunctional molecule, or PROTAC, that selectively targets EP300 for degradation.[8] It is composed of three key components:

-

A ligand for EP300: Based on the structure of the EP300/CBP inhibitor A485.[8]

-

A ligand for an E3 ubiquitin ligase: Specifically, a phthalimide-based ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6][8]

-

A chemical linker: Connecting the EP300 and CRBN ligands.

This design allows this compound to act as a molecular bridge, bringing EP300 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the ubiquitination of EP300, marking it for subsequent degradation by the proteasome.[5][6] This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it leads to the removal of the entire protein, including its non-catalytic functions.[6][9]

Mechanism of Action of this compound

The mechanism of this compound-mediated degradation of EP300 is a multi-step process that is dependent on the cellular protein degradation machinery.

-

Ternary Complex Formation: this compound simultaneously binds to EP300 and the CRBN subunit of the CRL4 E3 ubiquitin ligase, forming a ternary complex.[5][6]

-

Ubiquitination: The formation of this complex brings EP300 into the vicinity of the E3 ligase, which then catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of EP300.

-

Proteasomal Degradation: The poly-ubiquitinated EP300 is recognized and degraded by the 26S proteasome.[5]

This process is highly dependent on the presence of CRBN, as demonstrated by experiments in CRBN-knockout cells where this compound activity is abolished.[5][10] The degradation of EP300 can be blocked by co-treatment with agents that interfere with this pathway, such as excess A485 (to compete for EP300 binding), pomalidomide (to compete for CRBN binding), MLN4924 (a neddylation inhibitor that blocks E3 ligase activity), and bortezomib (a proteasome inhibitor).[5]

Quantitative Data

The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Cell Line | Notes | Reference |

| DC50 | ≤ 31.6 nM | Neuroblastoma | Concentration for 50% degradation of EP300. | [8] |

| In Vivo Efficacy | 40 mg/kg daily (i.p.) | Kelly NB Xenografts | Suppressed tumor growth and prolonged survival. | [10][11] |

| Murine Half-life | 13.3 (±3.37 SD) hours | Serum | [10] | |

| Murine Cmax | 7 µmol/L | Serum | [10] |

Biological Effects of EP300 Degradation by this compound

The selective degradation of EP300 by this compound leads to several significant downstream biological effects, particularly in cancer cells that are dependent on EP300.

-

Reduction of H3K27ac: As EP300 is a primary writer of the H3K27ac mark, its degradation leads to a global decrease in this histone modification, particularly at super-enhancers that regulate key oncogenes.[5][10]

-

Downregulation of MYCN: In neuroblastoma cells, this compound treatment disrupts the expression of the MYCN oncogene.[5][10]

-

Induction of Apoptosis: this compound induces programmed cell death in sensitive cancer cell lines, as evidenced by PARP1 cleavage and an increase in the sub-G1 cell population.[5][10] This is associated with the upregulation of pro-apoptotic proteins such as BIM, BID, and PUMA.[10]

-

Anti-neoplastic Activity: this compound demonstrates broad, CRBN-dependent anti-cancer activity across various cell lines and inhibits tumor growth in in vivo xenograft models.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are outlines for key experiments.

Western Blotting for EP300 Degradation

This protocol is used to assess the extent and time-course of this compound-induced EP300 degradation.

-

Cell Culture and Treatment: Plate cells (e.g., Kelly neuroblastoma cells) at an appropriate density. The following day, treat with a dose-range of this compound (e.g., 10 nM - 1 µM) or a fixed concentration over a time course (e.g., 0, 6, 12, 24, 48 hours). A DMSO-treated control should be included.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel to separate proteins by size, and then transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for EP300. Also, probe for CBP to assess selectivity, and a loading control (e.g., Actin or GAPDH).

-

Detection: After washing, incubate with a species-appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on ATP levels, providing a quantitative measure of this compound's anti-proliferative or cytotoxic effects.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 20 µM) for a specified duration (e.g., 5-7 days).[10]

-

Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Signal Measurement: Mix the contents by orbital shaking to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. Data is typically normalized to DMSO-treated controls and plotted to determine dose-response curves and calculate IC50 or GI50 values.

Flow Cytometry for Apoptosis (Sub-G1 Analysis)

This method quantifies the fraction of apoptotic cells, which have fragmented DNA and thus a lower DNA content (sub-G1).

-

Cell Treatment: Treat cells with this compound (e.g., 0.5 µM or 1 µM) or A485 as a control for a defined period (e.g., 12-96 hours).[10]

-

Cell Harvesting: Collect both adherent and floating cells, wash with PBS.

-

Fixation and Staining: Resuspend cells in a hypotonic citrate solution containing propidium iodide (PI). This permeabilizes the cells and stains the DNA.

-

Data Acquisition: Analyze the stained nuclei on a flow cytometer.

-

Analysis: Gate the cell populations based on their DNA content (PI fluorescence). The percentage of events in the sub-G1 region represents the apoptotic cell population.

Selectivity and Limitations

This compound demonstrates remarkable selectivity for EP300 over its paralog CBP at earlier time points and relevant concentrations.[8] However, some loss of CBP has been observed after prolonged treatment (e.g., 48 hours), suggesting that the selectivity window is time-dependent.[12] The activity of this compound is also critically dependent on the expression level of CRBN, which can vary between cell lines and tissues.[5][13] Researchers should therefore validate CRBN expression in their model system of choice.

Conclusion

This compound is a first-in-class chemical probe that enables the selective, CRBN-dependent degradation of the EP300 protein.[5][7] It serves as an invaluable tool for dissecting the specific biological functions of EP300, distinct from its paralog CBP. By inducing the degradation of EP300, this compound leads to a reduction in H3K27ac, downregulation of key oncogenes like MYCN, and induction of apoptosis in dependent cancer cells.[5][10] The detailed protocols and mechanistic understanding provided in this guide should facilitate its use by the research community to further explore the roles of EP300 in health and disease.

References

- 1. EP300 - Wikipedia [en.wikipedia.org]

- 2. Gene - EP300 [maayanlab.cloud]

- 3. What are EP300 inhibitors and how do they work? [synapse.patsnap.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 9. GSE183475 - EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma [CUT&RUN] - OmicsDI [omicsdi.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

JQAD1's CRBN-Dependent Degradation of EP300: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQAD1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EP300, leading to significant downstream effects in cancer cells, including the induction of apoptosis and downregulation of the MYCN oncogene. This technical guide provides an in-depth overview of the core mechanism of this compound, detailed experimental protocols for its characterization, and quantitative data to support its activity.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the histone acetyltransferase EP300 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This dual binding induces the formation of a ternary complex between EP300, this compound, and CRBN[1][3]. The formation of this complex brings EP300 into close proximity to the E3 ligase machinery, leading to the polyubiquitination of EP300. This ubiquitination marks EP300 for recognition and degradation by the 26S proteasome[2]. The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark for active enhancers, thereby disrupting oncogenic transcriptional programs[1][3][4]. A critical aspect of this compound's activity is its dependence on CRBN expression; cells with low or no CRBN expression are resistant to this compound-mediated EP300 degradation and its cytotoxic effects[3][4].

Signaling Pathway of this compound-Mediated EP300 Degradation

Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of EP300.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the activity of this compound in various cancer cell lines.

Table 1: In Vitro Degradation and Potency of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 | Neuroblastoma | ≤ 31.6 nM | [2] |

| Effective Concentration for EP300 Degradation | Kelly | 10 µM (24h) | [5] |

| Time to Onset of EP300 Degradation | Kelly | As early as 16 hours | [1] |

| Apoptosis Induction | Kelly, NGP | 0.5 - 1 µM (6-96h) | [1] |

| H3K27ac Reduction | Kelly | 0.5 µM (24h) | [1] |

| MYCN Disruption | Kelly, NGP | 0.5 - 1 µM (24h) | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosing Regimen | Outcome | Reference |

| Tumor Growth Inhibition | NSG mice with Kelly NB cell xenografts | 40 mg/kg, i.p., daily for 21 days | Suppressed tumor growth and prolonged survival | [1][6] |

| Pharmacokinetics (Cmax) | Murine serum | 10 mg/kg, single i.p. dose | 7 µmol/L | [1] |

| Pharmacokinetics (Half-life) | Murine serum | 10 mg/kg, single i.p. dose | 13.3 (±3.37 SD) hours | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for EP300 Degradation

This protocol is used to assess the dose-dependent effect of this compound on EP300 protein levels.

Experimental Workflow for Western Blot Analysis

Caption: A typical workflow for assessing protein degradation via Western Blot.

Materials:

-

Cell Line: MYCN-amplified neuroblastoma (NB) cells (e.g., Kelly)[1]

-

Compound: this compound (dissolved in DMSO)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary Antibodies:

-

Rabbit anti-EP300

-

Rabbit anti-CRBN

-

Rabbit anti-H3K27ac

-

Rabbit anti-cleaved PARP1

-

Mouse anti-Actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed Kelly NB cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, and 10 µM) or DMSO as a vehicle control for 24 hours.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol utilizes biotinylated this compound to pull down its binding partners and confirm the formation of the EP300-JQAD1-CRBN ternary complex.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for demonstrating ternary complex formation using Co-IP.

Materials:

-

Cell Line: Kelly NB cells[3]

-

Reagents:

-

Biotin-JQAD1

-

Pomalidomide (as a competitor for CRBN binding)

-

-

Lysis Buffer: IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease inhibitors)

-

Beads: High-capacity streptavidin agarose resin

-

Wash Buffer: IP Lysis Buffer

-

Elution Buffer: NuPAGE LDS sample buffer with reducing agent

Procedure:

-

Cell Lysate Preparation: Prepare whole-cell lysates from Kelly NB cells using IP Lysis Buffer.

-

Incubation: Add Biotin-JQAD1 to the cell lysate and incubate for 16 hours at 4°C with end-over-end mixing. In control experiments, pre-incubate the lysate with pomalidomide before adding Biotin-JQAD1 to compete for CRBN binding.[3]

-

Pulldown:

-

Wash the streptavidin agarose resin with cold PBS.

-

Add the lysate containing Biotin-JQAD1 to the beads and incubate at room temperature for 10 minutes.

-

-

Washing and Elution:

-

Centrifuge the beads to pellet the immunocomplexes and wash them multiple times with IP Lysis Buffer.

-

Elute the bound proteins by boiling the beads in NuPAGE LDS sample buffer.

-

-

Analysis: Analyze the eluates by Western blotting using antibodies against EP300 and CRBN.

Cell Viability Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cell Line: Kelly NB cells

-

Compound: this compound (dissolved in DMSO)

-

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Cell Seeding: Seed Kelly NB cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or DMSO control for a specified period (e.g., 7 days).[2]

-

Assay:

-

Allow the plate and its contents to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Conclusion

This compound represents a powerful chemical probe for studying the biological functions of EP300 and a promising therapeutic lead for cancers dependent on this histone acetyltransferase. Its CRBN-dependent mechanism of action provides a clear rationale for its selective degradation of EP300. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of this compound and similar PROTAC molecules in various preclinical models. The provided quantitative data underscores the potent and selective activity of this compound, paving the way for further drug development efforts in the field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

JQAD1: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQAD1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[1][2][3][4][5][6] As a CRBN-dependent degrader, this compound offers a powerful tool for investigating the biological roles of EP300 and exploring its therapeutic potential, particularly in oncology.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, protein expression, and downstream signaling pathways.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to EP300 and the E3 ubiquitin ligase Cereblon (CRBN).[2][7] This proximity induces the ubiquitination and subsequent proteasomal degradation of EP300.[2][8] The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark for active enhancers.[1][3] This, in turn, downregulates the expression of oncogenes such as MYCN, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][9][10]

Quantitative Data

The following tables summarize the reported potency of this compound in various cell lines.

Table 1: Degradation Potency (DC50)

| Compound | Metric | Value | Cell Line | Reference |

| This compound | DC50 | ≤ 31.6 nM | Neuroblastoma | [5][6] |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (72h) | Reference |

| NCC-CDS-X1 | Chordoma | 152 ± 39 nM | [8] |

| KITRA | Chordoma | 221 ± 46 nM | [8] |

Experimental Protocols

Cell Viability Assay

This protocol describes how to determine the effect of this compound on cell proliferation and viability using a luminescence-based assay such as CellTiter-Glo®.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 20 µM.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, or 120 hours).[1]

-

At each time point, equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent according to the manufacturer's instructions (typically 100 µL per well).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Degradation

This protocol is for assessing the degradation of EP300 and the modulation of downstream markers like H3K27ac and cleaved PARP1.

Materials:

-

Cancer cell line of interest (e.g., Kelly, NGP)[1]

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-EP300, anti-H3K27ac, anti-cleaved PARP1, anti-Actin or anti-Vinculin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, and 10 µM) or DMSO for a specified time (e.g., 16, 24, or 48 hours).[1]

-

Harvest cells by washing with cold PBS and then lysing with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A dose-dependent decrease in EP300 and H3K27ac, and an increase in cleaved PARP1, are expected with this compound treatment.[1]

Cell Cycle Analysis

This protocol is for evaluating the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 0.5 or 1 µM) or DMSO for 6 to 96 hours.[1]

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1]

Troubleshooting

-

Low this compound Activity: Ensure that the cell line used expresses sufficient levels of CRBN, as this compound's activity is CRBN-dependent.[2] Consider overexpressing CRBN in resistant cell lines to potentially restore sensitivity.[2]

-

Inconsistent Results: Ensure proper dissolution of this compound in DMSO and prepare fresh dilutions for each experiment.

-

Off-target Effects: While this compound is selective for EP300, prolonged treatment (e.g., 48 hours or more) may lead to some degradation of the paralogous protein CBP.[8] Time-course experiments are recommended to identify the optimal window for selective EP300 degradation.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of in accordance with institutional and local regulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 6. bio-techne.com [bio-techne.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 9. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 10. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of JQAD1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQAD1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[] As a bifunctional molecule, this compound recruits EP300 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EP300.[2] This targeted degradation results in a decrease in histone H3 lysine 27 acetylation (H3K27ac), suppression of oncogenic transcriptional programs, and induction of apoptosis in cancer cells.[2][3] Notably, this compound has demonstrated significant anti-tumor activity in preclinical mouse models of neuroblastoma, highlighting its therapeutic potential.[4][5]

These application notes provide detailed protocols and supporting data for the in vivo use of this compound in mouse models, intended to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action

This compound operates through a well-defined mechanism to induce the degradation of its target protein, EP300. This process ultimately leads to cancer cell death. The key steps in the signaling pathway are outlined below.

This compound-Mediated EP300 Degradation and Apoptosis Signaling Pathway

References

- 2. PROTAC in vivo evaluation - Profacgen [profacgen.com]

- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]

JQAD1 Application Notes and Protocols for Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQAD1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[1][2] As a CRBN-dependent PROTAC, this compound functions by bringing EP300 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1][3] This targeted degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), suppression of oncogenic transcriptional programs, such as those driven by MYCN, and induction of apoptosis in cancer cells.[1][4][5][6] These characteristics make this compound a valuable tool for cancer research, particularly in preclinical xenograft models.

Mechanism of Action

This compound is composed of a ligand that binds to EP300 and another ligand that recruits the E3 ubiquitin ligase CRBN. This dual binding forms a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to EP300. Polyubiquitinated EP300 is then recognized and degraded by the proteasome. The degradation of EP300 leads to a global reduction in H3K27ac, an epigenetic mark associated with active enhancers and promoters.[3][5][6] In cancers dependent on EP300-regulated transcription, such as MYCN-amplified neuroblastoma, this results in the downregulation of key oncogenes and the induction of apoptosis, characterized by the cleavage of PARP1 and caspase-3.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound in both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Time | Effect |

| Kelly (Neuroblastoma) | 0.5 µM | 24 hours | Decreased H3K27ac, induced apoptosis.[2] |

| Kelly (Neuroblastoma) | 1 µM | 12-36 hours | Increased expression of cleaved caspase-3 and cleaved PARP1.[1] |

| MYCN-amplified NB cells | 0.1 - 10 µM | 24 hours | Dose-dependent decrease in EP300 and H3K27ac.[1] |

| Kelly (Neuroblastoma) | 10 µM | 24 hours | Selective degradation of EP300 over CBP.[2] |

Table 2: In Vivo Dosage and Administration of this compound

| Animal Model | Cancer Model | Dosage | Administration Route | Schedule | Outcome |

| NSG Mice | Kelly Neuroblastoma Xenograft | 40 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Suppressed tumor growth and prolonged survival.[1][2] |

| CD1 Mice | Pharmacokinetic Analysis | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Half-life of 13.3 hours, Cmax of 7 µmol/L.[1] |

Experimental Protocols

Protocol 1: In Vivo Xenograft Study of this compound in a Neuroblastoma Model

This protocol describes the establishment of a subcutaneous xenograft model of neuroblastoma using the Kelly cell line in NSG mice and subsequent treatment with this compound.

Materials:

-

Kelly neuroblastoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® (or other suitable extracellular matrix)

-

6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Animal housing and monitoring equipment

Procedure:

-

Cell Culture: Culture Kelly neuroblastoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before injection.

-

Cell Preparation for Injection:

-

Harvest cells using trypsin-EDTA and wash with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-